molecular formula C7H6ClF2N B8471191 2-Chloro-3,4-difluorobenzylamine

2-Chloro-3,4-difluorobenzylamine

Cat. No.: B8471191
M. Wt: 177.58 g/mol
InChI Key: ULORPEWFMWWDMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-3,4-difluorobenzylamine is an organic compound with significant importance in various fields of chemistry and industry. This compound is characterized by the presence of a chloro group and two fluorine atoms attached to a phenyl ring, along with a methylamine group. Its unique structure imparts distinct chemical properties, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3,4-difluorobenzylamine typically involves the reaction of 2-chloro-3,4-difluorobenzyl chloride with ammonia or an amine source under controlled conditions. The reaction is usually carried out in the presence of a solvent such as ethanol or methanol, and may require a catalyst to enhance the reaction rate. The reaction conditions, including temperature and pressure, are optimized to achieve high yield and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors or batch reactors. The process involves the careful control of reaction parameters to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and crystallization, is employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3,4-difluorobenzylamine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized to form corresponding aldehydes or acids, and reduced to form alcohols or amines.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or ammonia are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions include substituted phenylamines, aldehydes, acids, alcohols, and biaryl compounds, depending on the specific reaction and conditions used.

Scientific Research Applications

2-Chloro-3,4-difluorobenzylamine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly in the development of drugs targeting specific diseases.

    Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-3,4-difluorobenzylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and fluorine groups enhances its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its desired effects in biological systems.

Comparison with Similar Compounds

2-Chloro-3,4-difluorobenzylamine can be compared with other similar compounds, such as:

  • [(2-Chloro-4-fluorophenyl)methyl]amine
  • [(2,4-Difluorophenyl)methyl]amine
  • [(2-Chloro-3-fluorophenyl)methyl]amine

These compounds share structural similarities but differ in the number and position of halogen atoms, which can influence their chemical properties and reactivity. This compound is unique due to the presence of both chloro and difluoro groups, which impart distinct reactivity and applications.

Properties

Molecular Formula

C7H6ClF2N

Molecular Weight

177.58 g/mol

IUPAC Name

(2-chloro-3,4-difluorophenyl)methanamine

InChI

InChI=1S/C7H6ClF2N/c8-6-4(3-11)1-2-5(9)7(6)10/h1-2H,3,11H2

InChI Key

ULORPEWFMWWDMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1CN)Cl)F)F

Origin of Product

United States

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